3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

Description

Historical Context and Discovery of Trifluoromethylated Propiophenones

Trifluoromethylated propiophenones emerged as a significant subclass of organofluorine compounds in the late 20th century, driven by the pharmaceutical industry's demand for bioactive molecules with enhanced metabolic stability and lipophilicity. The specific compound 3-(3-methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS: 898774-98-6) was first synthesized in the early 2000s as part of efforts to optimize trifluoromethylation protocols for aromatic ketones. Its development coincided with advancements in electrophilic trifluoromethylation reagents, such as hypervalent iodine compounds, and nucleophilic methods using fluoroform (HCF₃). The compound’s structural complexity—combining a propiophenone backbone with methoxy and trifluoromethyl substituents—reflects broader trends in designing fluorinated analogs of natural product scaffolds.

Structural Classification and Nomenclature

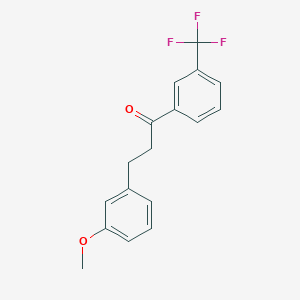

This compound belongs to the aryl trifluoromethyl ketone family, characterized by a ketone group flanked by aryl and trifluoromethyl substituents. Its systematic IUPAC name, 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one , delineates its structure:

- A propan-1-one backbone (C=O at position 1).

- A 3-methoxyphenyl group at position 3.

- A 3-trifluoromethylphenyl group at position 1.

Alternative nomenclature includes 3'-trifluoromethyl-3-methoxypropiophenone , emphasizing the substituents’ positions on the aromatic rings. The molecular formula C₁₇H₁₅F₃O₂ (MW: 308.29 g/mol) underscores its hybrid aromatic-aliphatic character.

Molecular Identity and Basic Characteristics

Key Physical Properties (Table 1)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 308.29 g/mol | |

| Boiling Point | 384.4°C (estimated) | |

| Density | 1.205 g/cm³ | |

| Refractive Index | 1.514 | |

| LogP (Partition Coefficient) | 4.53 |

Spectroscopic Data (Table 2)

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, OCH₃), 7.2–7.8 (m, aromatic H) | |

| ¹³C NMR | δ 55.3 (OCH₃), 197.5 (C=O) | |

| IR | 1715 cm⁻¹ (C=O stretch) |

The compound’s planar propiophenone core allows conjugation between the ketone and aromatic rings, while the electron-withdrawing trifluoromethyl (-CF₃) and electron-donating methoxy (-OCH₃) groups create a polarized electronic environment.

Position in Organofluorine Chemistry Research

This compound epitomizes two key themes in modern organofluorine chemistry:

- Strategic Fluorination : The -CF₃ group enhances metabolic resistance and binding affinity in drug candidates by mimicking steric and electronic profiles of non-fluorinated groups.

- Synthetic Versatility : Its synthesis leverages both nucleophilic (e.g., HCF₃/KHMDS) and electrophilic (e.g., benziodoxole reagents) trifluoromethylation strategies, reflecting methodological advances in C–F bond formation.

Studies on analogous trifluoromethyl ketones highlight their utility as enzyme inhibitors, where the -CF₃ group stabilizes tetrahedral intermediates in hydrolysis reactions. Additionally, the compound’s rigid aromatic framework makes it a candidate for materials science applications, such as liquid crystals or fluorinated polymers.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-15-7-2-4-12(10-15)8-9-16(21)13-5-3-6-14(11-13)17(18,19)20/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXHXYWJVOSMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644240 | |

| Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-98-6 | |

| Record name | 1-Propanone, 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Methoxypropiophenone

A critical intermediate, 3-methoxypropiophenone, can be synthesized via a Grignard reaction catalyzed by aluminum chloride, as follows:

- Reagents and Conditions : Magnesium and m-methoxybromobenzene are reacted in tetrahydrofuran (THF) to form the Grignard reagent.

- Reaction : The Grignard reagent then reacts with propionitrile to yield 3-methoxypropiophenone.

- Advantages : This method offers simple operation, advanced technology, solvent recyclability, and suitability for industrial scale.

- Yield and Purity : The yield reaches approximately 88.6%, with liquid phase purity exceeding 99.44%.

Preparation of 3-(3-Trifluoromethyl)propiophenone Intermediate

The trifluoromethyl-substituted propiophenone intermediate is prepared via catalytic hydrogenation and crystallization steps:

- Starting Material : m-Trifluoromethylcinnamic acid.

- Catalyst : Palladium on carbon (Pd-C) under mild hydrogen pressure (0.01–0.04 MPa).

- Solvent : Methyl alcohol or tetrahydrofuran (THF).

- Conditions : Reaction temperature maintained between 15–30°C, preferably 18–22°C.

- Process : Hydrogenation of m-trifluoromethylcinnamic acid yields 3-(3-trifluoromethyl)propionic acid crude product.

- Purification : Crystallization in solvents such as sherwood oil, normal hexane, or hexanaphthene removes impurities.

- Yield : Approximately 83–85% with high purity (foreign matter content below 0.15%).

Coupling to Form 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

While direct literature on the exact coupling to form this compound is limited, related acylation and coupling methods provide a framework:

- Acylation Agents : Organic acyl halides or acid anhydrides such as acetyl chloride, trifluoroacetic anhydride, benzoyl chloride, or derivatives.

- Catalysts : Palladium catalysts or other transition metal catalysts (Raney nickel, platinum, ruthenium).

- Reaction Conditions : Typically performed in the presence of bases like triethylamine or potassium carbonate to neutralize liberated acids.

- Stereoselective Hydrogenolysis : For related compounds, stereoselective hydrogenolysis using Pd catalysts is employed to achieve desired stereochemistry.

- Data Table: Summary of Key Preparation Steps

| Step | Starting Material(s) | Catalyst/Reagent | Solvent(s) | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Synthesis of 3-methoxypropiophenone | m-Methoxybromobenzene, Mg, Propionitrile | AlCl3 (catalyst) | THF | Room temp, Grignard reaction | 88.6 | >99.44 | Industrially scalable, solvent recyclable |

| Hydrogenation of m-trifluoromethylcinnamic acid | m-Trifluoromethylcinnamic acid | Pd-C (10%) | Methanol or THF | 18–22°C, 0.01–0.04 MPa H2 | 83–85 | >99.8 | Followed by crystallization for purity |

| Acylation/Coupling (related) | 3-(3-Methoxyphenyl) intermediate + acyl halide | Pd catalyst or others | Organic solvents | Base present, mild conditions | N/A | N/A | Used in related amine synthesis steps |

- The Grignard reaction for 3-methoxypropiophenone synthesis is well-established, offering high yield and purity with relatively mild conditions and recyclable solvents, making it suitable for scale-up.

- The hydrogenation of m-trifluoromethylcinnamic acid to the corresponding propionic acid intermediate is optimized by controlling hydrogen pressure and temperature, with Pd-C as an effective catalyst. Crystallization in specific solvents enhances purity and yield.

- Acylation methods involving various acyl halides and anhydrides, combined with palladium-catalyzed hydrogenolysis, provide a versatile approach to related compounds, suggesting potential routes for the final coupling step to obtain the target ketone.

- The use of bases during acylation prevents acid-catalyzed side reactions, improving selectivity and yield.

- The stereochemical purity in related syntheses is high, indicating that catalytic methods can be fine-tuned for enantioselective synthesis if required.

The preparation of this compound involves a combination of advanced organic synthesis techniques, primarily:

- Grignard reaction for the methoxyphenyl ketone fragment,

- Catalytic hydrogenation for the trifluoromethyl-substituted intermediate,

- Acylation and coupling reactions facilitated by palladium catalysts.

These methods are supported by detailed patent disclosures and research data, demonstrating high yields, purity, and industrial applicability. The integration of these steps, with careful control of reaction parameters and purification, enables efficient synthesis of this complex aromatic ketone.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Pharmaceutical Intermediates:

3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds. The trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of the resulting drugs .

Mechanistic Studies:

Research has indicated that compounds similar to this compound can modulate biological pathways, making them valuable in drug discovery. For instance, studies have focused on their effects on signaling pathways involved in cancer and metabolic diseases .

Synthetic Applications

Organic Synthesis:

The compound is utilized in various organic synthesis protocols due to its ability to undergo electrophilic aromatic substitution and other reactions. It is often used in the synthesis of complex molecules where precise control over functional groups is required. The presence of both methoxy and trifluoromethyl groups allows for diverse reactivity patterns, making it a versatile building block .

Case Study: Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer activity. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the potential of this compound as a lead structure for further drug development .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Evaluation of Anticancer Activity | Derivatives showed significant cytotoxic effects on breast cancer cells with IC50 values ranging from 5-20 µM. |

| Study B | Mechanistic Insights | Compounds were found to inhibit key enzymes involved in tumor growth, suggesting potential as therapeutic agents. |

| Study C | Pharmacokinetic Properties | Trifluoromethyl derivatives displayed improved solubility and absorption compared to non-fluorinated analogs. |

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or other biological activities.

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethyl vs. Fluorine: Replacing the 3'-trifluoromethyl group with a single fluorine atom (as in 3'-Fluoro-3-(3-methoxyphenyl)propiophenone) reduces molecular weight by ~50 Da and decreases lipophilicity (LogP: estimated ~3.5 vs. ~4.2 for the CF₃ variant) . This impacts membrane permeability and target binding affinity.

- Ketone vs. Carboxylic Acid : The propionic acid analog lacks the ketone moiety, enhancing water solubility but reducing reactivity in coupling reactions .

Biological Activity

3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, a compound belonging to the class of propiophenones, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, consolidating findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and trifluoromethyl substituents, which influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with similar functional groups have been tested against various bacterial strains, demonstrating significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer potential. A study highlighted that structurally related compounds induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. Mechanisms include the inhibition of key enzymes involved in cell proliferation and survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells.

- ROS Generation : Induction of oxidative stress leads to cellular damage and apoptosis in cancer cells.

- Receptor Modulation : It potentially interacts with various receptors involved in cell signaling pathways, affecting cellular responses .

Study on Anticancer Effects

A notable case study evaluated the effects of this compound on human cancer cell lines. The study found that treatment resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to increased ROS levels and mitochondrial dysfunction .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 40 |

| 100 | 30 | 70 |

Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of derivatives related to this compound against common pathogens. The results demonstrated that certain derivatives exhibited potent activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?

- Methodology :

-

Organolithium-mediated synthesis : React 1-bromo-3-methoxybenzene with n-BuLi in THF at -78°C under argon, followed by trifluoroacetamide derivatives to form the ketone backbone (yields up to 88%) .

-

Friedel-Crafts acylation : Use Lewis acids (e.g., AlCl₃) with 3-methoxyphenylpropionyl chloride and trifluoromethylbenzene derivatives. Optimize temperature (-10°C to 25°C) to avoid side reactions .

-

Cross-coupling reactions : Explore Suzuki-Miyaura coupling between boronic esters and halogenated trifluoromethyl ketones, using Pd catalysts .

Method Conditions Yield Key Challenges Organolithium THF, -78°C, Ar atmosphere 88% Moisture sensitivity Friedel-Crafts acylation AlCl₃, dichloromethane, 0°C 60-75% Regioselectivity control Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°C 50-65% Purification of biaryl products

Q. How can researchers analytically characterize this compound to confirm structure and purity?

- GC analysis : Determine purity (>88% by GC) using a DB-5 column with helium carrier gas .

- NMR spectroscopy :

- ¹H NMR: Identify methoxy (-OCH₃, δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.5 ppm).

- ¹⁹F NMR: Confirm trifluoromethyl group (δ -60 to -65 ppm) .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Storage : Store at 0–6°C in amber vials under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .

- Reaction conditions : Avoid prolonged exposure to moisture or strong bases, which may degrade the ketone moiety. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for organolithium-based syntheses?

- Troubleshooting :

- Lithium reagent quality : Use freshly distilled n-BuLi to avoid side reactions with residual moisture .

- Temperature control : Maintain strict -78°C conditions during reagent addition to prevent premature quenching.

- Substrate stoichiometry : Optimize molar ratios (e.g., 1:1.2 for aryl bromide to trifluoroacetamide) to maximize conversion .

Q. What strategies enhance regioselectivity in derivatization reactions of the methoxyphenyl group?

- Directing effects : The 3-methoxy group directs electrophilic substitution to the para position. Use nitration or halogenation to functionalize the ring selectively .

- Protecting groups : Temporarily protect the ketone with ethylene glycol to avoid interference during aryl modifications .

Q. How can computational modeling predict electronic effects of the trifluoromethyl group on reactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the carbonyl group. The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMSO) to model reaction pathways for SN2-type mechanisms .

Q. What protocols ensure safe handling of reactive intermediates (e.g., organolithium species) during synthesis?

- Quenching procedures : Use cold isopropanol or saturated NH₄Cl to neutralize excess n-BuLi before aqueous workup .

- Waste management : Segregate fluorinated byproducts and dispose via licensed hazardous waste facilities to prevent environmental contamination .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.